

Application Notes: DASPEI Staining for Assessing Drug-Induced Mitochondrial Toxicity

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Compound of Interest

Compound Name: DASPEI

Cat. No.: B1239752

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Introduction

Drug-induced mitochondrial toxicity is a significant concern in drug development, as it can lead to adverse effects on various organs, including the heart, liver, and central nervous system.[1] [2] Mitochondria are central to cellular energy production and play a critical role in cell signaling and apoptosis.[3][4] Therefore, the assessment of mitochondrial function is a crucial step in preclinical safety evaluations.[1] One key indicator of mitochondrial health is the mitochondrial membrane potential ($\Delta\Psi_m$).[5][6] **DASPEI** (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is a fluorescent cationic dye used to assess mitochondrial function by measuring changes in $\Delta\Psi_m$. [5][7][8]

Principle of **DASPEI** Staining

DASPEI is a lipophilic cation that accumulates in mitochondria in a manner dependent on the mitochondrial membrane potential.[3][9] In healthy, energized mitochondria with a high negative membrane potential, **DASPEI** accumulates and exhibits a strong fluorescent signal. When mitochondria are compromised by toxic compounds, the membrane potential dissipates, leading to a decrease in **DASPEI** accumulation and a corresponding reduction in fluorescence intensity.[3][9] Conversely, some compounds may cause mitochondrial hyperpolarization, resulting in an increased **DASPEI** signal.[5][6] **DASPEI** has an excitation maximum at approximately 461 nm and an emission maximum at around 589 nm.[7]

Applications in Drug-Induced Mitochondrial Toxicity Screening

The **DASPEI** assay is a valuable tool for screening compounds for potential mitochondrial toxicity. It is amenable to high-throughput screening in a 96-well plate format and does not require washing steps, making it a simple and rapid method.^{[5][6]} This assay can be used to:

- Identify drugs that cause mitochondrial depolarization, a hallmark of mitochondrial dysfunction.
- Detect compounds that induce mitochondrial hyperpolarization.
- Assess the dose-dependent effects of drugs on mitochondrial membrane potential.
- Study the time course of drug-induced mitochondrial toxicity.

Experimental Protocols

1. No-Wash **DASPEI** Staining Protocol for Adherent Cells in a 96-Well Plate

This protocol is adapted from a validated no-wash assay for mitochondrial membrane potential.^{[5][6]}

Materials:

- Adherent cells (e.g., CHO, PC12, HepG2)
- 96-well black, clear-bottom tissue culture plates
- **DASPEI** (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide)
- Cell culture medium
- Test compounds and controls (e.g., CCCP, DNP for depolarization)
- Fluorescence plate reader

Procedure:

- **Cell Seeding:** Seed adherent cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment. Incubate overnight under

standard cell culture conditions (e.g., 37°C, 5% CO₂).

- **Compound Treatment:** Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and positive controls for depolarization (e.g., CCCP or DNP). Incubate for the desired period (e.g., 1, 4, or 24 hours).
- **DASPEI Staining:** Prepare a working solution of **DASPEI** in cell culture medium. A final concentration of 50 µM is often a good starting point, but this may need to be optimized for your cell type.
- **Staining and Incubation:** Add the **DASPEI** working solution directly to the wells containing the cells and test compounds. Incubate for 30-60 minutes at 37°C, protected from light.
- **Fluorescence Measurement:** Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set appropriately for **DASPEI** (e.g., Ex/Em = 485/555 nm).

2. **DASPEI** Staining for Suspension Cells

Materials:

- Suspension cells
- 1.5 mL microcentrifuge tubes or 96-well V-bottom plates
- **DASPEI**
- Appropriate buffer (e.g., HBSS or culture medium)
- Test compounds and controls
- Flow cytometer or fluorescence plate reader

Procedure:

- **Cell Preparation:** Harvest suspension cells and wash them with an appropriate buffer. Resuspend the cells at a concentration of approximately 1×10^6 cells/mL.

- **Compound Treatment:** Aliquot the cell suspension into tubes or wells and add the test compounds at the desired concentrations. Include vehicle and positive controls. Incubate for the specified time.
- **DASPEI Staining:** Add **DASPEI** to each sample to a final concentration of 1-10 μM (optimization may be required).
- **Incubation:** Incubate the cells with **DASPEI** for 15-30 minutes at 37°C, protected from light.
- **Analysis:**
 - **Flow Cytometry:** Analyze the cells directly without washing. Gate on the live cell population and measure the mean fluorescence intensity of **DASPEI**.
 - **Plate Reader:** Centrifuge the plate to pellet the cells and read the fluorescence from the bottom.

Data Presentation

Table 1: Effects of Known Mitochondrial Toxicants on **DASPEI** Fluorescence in CHO Cells

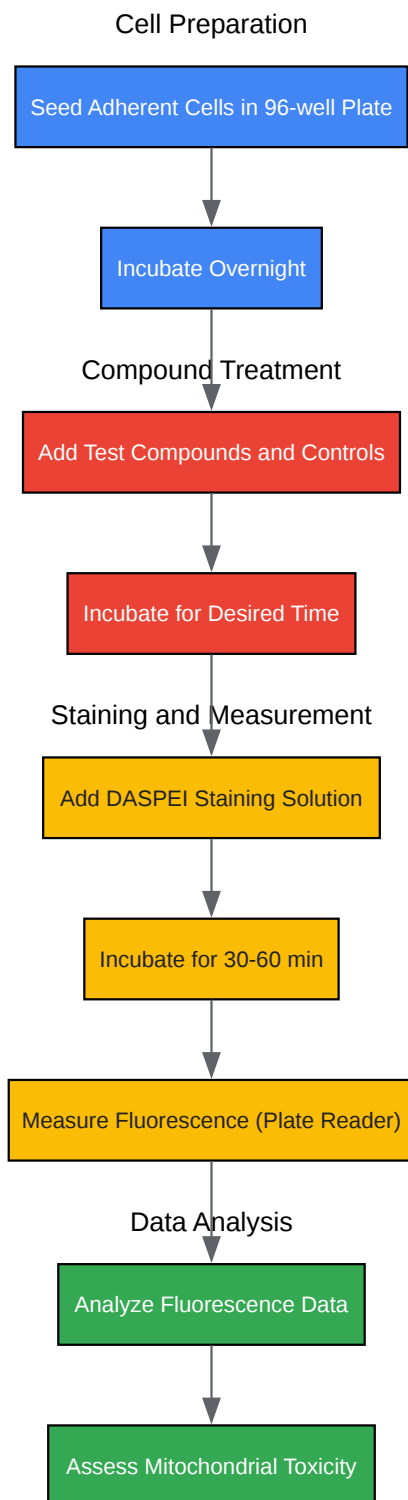
| Compound | Concentration | Incubation Time | Effect on $\Delta\Psi_m$ | Change in DASPEI Fluorescence (% of Control) | Reference |
|-----------------|---------------|-----------------|--------------------------|--|---|
| CCCP | 10 μ M | Short-term | Depolarization | Decrease | [5] [6] |
| DNP | 100 μ M | Short-term | Depolarization | Decrease | [5] [6] |
| Thioridazine | 10 μ M | Long-term (24h) | Hyperpolarization | Increase | [5] [6] |
| Cobalt Chloride | 50 μ M | 2 hours | Hyperpolarization | Increase | [5] [6] |
| Cobalt Chloride | 500 μ M | 2 hours | Hyperpolarization | Increase | [5] [6] |
| Cobalt Chloride | 1000 μ M | 2 hours | Hyperpolarization | Increase | [5] [6] |
| Cobalt Chloride | 1000 μ M | 24 hours | Depolarization | Decrease | [5] [6] |

Table 2: Effect of Amyloid β on **DASPEI** Fluorescence in PC12 Cells

| Compound | Concentration | Incubation Time | Change in DASPEI Fluorescence (% of Control) | Reference |
|-------------------------|---------------|-----------------|--|---------------------|
| Amyloid β (25-35) | 10 nM | 48 hours | Decrease | [5] |
| Amyloid β (25-35) | 1000 nM | 48 hours | Decrease | [5] |

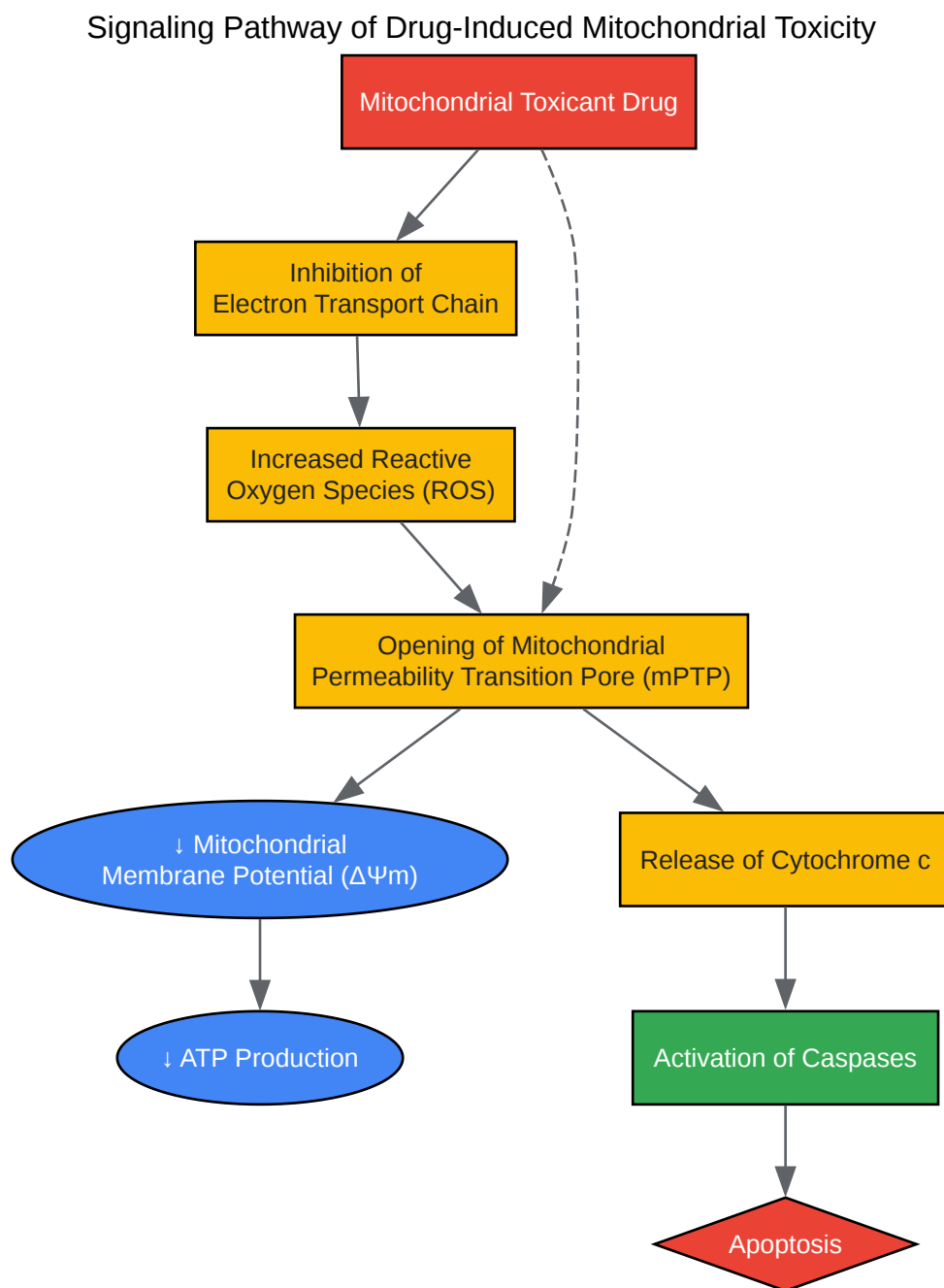
Mandatory Visualizations

Experimental Workflow for DASPEI Staining



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Caption: Workflow for assessing mitochondrial toxicity using **DASPEI**.



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Caption: Pathway of drug-induced mitochondrial dysfunction and apoptosis.

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